2-(9-Chlorononyl)-3-methyl-5-pentylfuran
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Overview
Description
2-(9-Chlorononyl)-3-methyl-5-pentylfuran is an organic compound that belongs to the class of furans. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a chlorinated nonyl chain, a methyl group, and a pentyl group attached to the furan ring, making it a unique and potentially useful chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Chlorononyl)-3-methyl-5-pentylfuran typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the alkylation of a furan derivative with a chlorononyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(9-Chlorononyl)-3-methyl-5-pentylfuran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorononyl group can be reduced to a nonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorononyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(9-Chlorononyl)-3-methyl-5-pentylfuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorononyl group can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(9-Chlorononyl)-3-methylfuran: Lacks the pentyl group, which may affect its physical and chemical properties.
2-(9-Chlorononyl)-5-pentylfuran: Lacks the methyl group, potentially altering its reactivity and biological activity.
2-(9-Chlorononyl)-3-methyl-5-ethylfuran: Has a shorter alkyl chain, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(9-Chlorononyl)-3-methyl-5-pentylfuran is unique due to the specific combination of substituents on the furan ring. The presence of the chlorononyl, methyl, and pentyl groups provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.
Properties
CAS No. |
88646-91-7 |
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Molecular Formula |
C19H33ClO |
Molecular Weight |
312.9 g/mol |
IUPAC Name |
2-(9-chlorononyl)-3-methyl-5-pentylfuran |
InChI |
InChI=1S/C19H33ClO/c1-3-4-10-13-18-16-17(2)19(21-18)14-11-8-6-5-7-9-12-15-20/h16H,3-15H2,1-2H3 |
InChI Key |
NTKKYSYZZHDWNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCCCl)C |
Origin of Product |
United States |
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